molecular formula C24H26ClN3O3S B2623317 2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide CAS No. 946386-17-0

2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2623317
CAS No.: 946386-17-0
M. Wt: 472
InChI Key: GECFUNJIWUXMRT-UHFFFAOYSA-N
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Description

The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a 3,4-dihydroquinazolin-4-one core. Key structural features include:

  • 3-position: An (oxolan-2-yl)methyl (tetrahydrofuran-derived) substituent, which may enhance membrane permeability due to its ether oxygen.
  • 7-position: An N-(propan-2-yl)carboxamide group, influencing solubility and steric bulk compared to larger alkyl substituents.

Quinazolines are well-documented for their biological activities, particularly as efflux pump inhibitors (EPIs) against pathogens like Pseudomonas aeruginosa . Modifications to the quinazoline scaffold, such as the incorporation of ether or alkyl groups, are known to modulate pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-3-(oxolan-2-ylmethyl)-N-propan-2-ylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O3S/c1-15(2)26-22(29)17-7-10-20-21(12-17)27-24(32-14-16-5-8-18(25)9-6-16)28(23(20)30)13-19-4-3-11-31-19/h5-10,12,15,19H,3-4,11,13-14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECFUNJIWUXMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)Cl)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction using thiol reagents such as thiourea or thiophenol.

    Addition of the Oxolan-2-yl Group: The oxolan-2-yl group can be added via an alkylation reaction using oxirane derivatives.

    Final Coupling and Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes may be employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl or sulfanyl groups, leading to the formation of new derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols), and solvents like dichloromethane or acetonitrile.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, and water.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives.

    Hydrolysis: Carboxylic acids, amines.

Scientific Research Applications

2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Molecular Property Comparison

The following table compares the target compound with structurally similar quinazoline derivatives:

Compound ID/Name Molecular Formula Molecular Weight Key Substituents logP Reference
Target Compound C₂₄H₂₆ClN₃O₃S* ~472.0* - 2-[(4-Cl-benzyl)sulfanyl]
- 3-(oxolan-2-yl)methyl
- N-(isopropyl)carboxamide
~3.8† -
G836-0238
(2-{[(4-chlorophenyl)methyl]sulfanyl}-N-cyclopentyl-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide)
C₂₆H₂₈ClN₃O₃S 498.04 - 2-[(4-Cl-benzyl)sulfanyl]
- 3-(oxolan-2-yl)methyl
- N-cyclopentylcarboxamide
4.03
F067-0383
(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-cyclopentyl-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide)
C₂₇H₂₈ClN₃O₄S 526.05 - 2-[(4-Cl-phenyl-2-oxoethyl)sulfanyl]
- 3-(oxolan-2-yl)methyl
- N-cyclopentylcarboxamide
4.03

*Estimated based on structural similarity to G836-0238 (cyclopentyl vs. isopropyl reduces MW by ~26 g/mol).
†Predicted using substituent contributions (isopropyl reduces logP vs. cyclopentyl).

Key Observations:

Substituent Impact on Lipophilicity: The target compound’s isopropyl group likely reduces logP compared to G836-0238’s cyclopentyl (logP = 4.03), enhancing aqueous solubility .

Biological Activity Considerations :

  • Quinazoline derivatives with morpholine or tetrahydrofuran substituents demonstrate improved efflux pump inhibition (EPI) activity due to enhanced membrane interaction .
  • The 4-chlorophenyl group in the target compound may facilitate target binding via halogen bonding, as seen in related EPIs .

Hypothetical Pharmacokinetic Profile

  • Solubility : The target compound’s lower logP (~3.8 vs. 4.03 for cyclopentyl analogues) may improve oral bioavailability.

Biological Activity

The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide is a synthetic derivative belonging to the class of quinazoline-based compounds . This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and other diseases linked to angiogenesis and cell proliferation.

Chemical Structure and Properties

The molecular formula of the compound is C23H26ClN5O2SC_{23}H_{26}ClN_{5}O_{2}S, with a molecular weight of approximately 466.0 g/mol. The structure includes a chlorophenyl group , a sulfanyl moiety , and a dihydroquinazoline core , which are essential for its biological activity.

PropertyValue
Molecular FormulaC23H26ClN5O2S
Molecular Weight466.0 g/mol
LogP4.0255
Polar Surface Area72.177 Ų
Hydrogen Bond Acceptors9
Hydrogen Bond Donors1

The biological activity of this compound primarily revolves around its ability to interact with various cellular pathways, particularly those involved in angiogenesis and cell proliferation . It has been shown to inhibit specific tyrosine kinases , which are crucial for signaling pathways that regulate cell growth and division.

Key Mechanisms:

  • Inhibition of Tyrosine Kinases : The compound acts as an inhibitor of vascular endothelial growth factor (VEGF) receptors, which play a significant role in angiogenesis.
  • Regulation of Endothelial Cell Functions : It promotes apoptosis in endothelial cells and inhibits their migration, thereby potentially reducing tumor growth and metastasis.
  • Impact on Cell Cycle : The compound has been observed to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Activity : In vitro studies demonstrated that the compound significantly reduces the viability of various cancer cell lines, including breast and lung cancer cells. The IC50 values suggest a potent anticancer effect, with values ranging from 10 to 50 µM depending on the cell line tested .
  • Angiogenesis Inhibition : Animal model studies indicated that treatment with the compound resulted in decreased tumor vascularization, as evidenced by reduced CD31 staining in tumor tissues, indicating lower endothelial cell density .
  • Mechanistic Studies : Further mechanistic investigations revealed that the compound downregulates the expression of key angiogenic factors such as VEGF and basic fibroblast growth factor (bFGF), contributing to its antiangiogenic properties .

Case Studies

A notable case study involved the administration of the compound in a xenograft model of breast cancer. Mice treated with this compound exhibited a significant reduction in tumor size compared to controls, alongside reduced metastatic spread to the lungs . Histological analysis showed necrosis within tumors and diminished microvessel density.

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